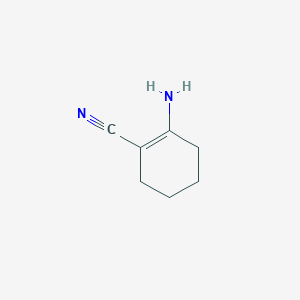

2-Aminocyclohex-1-ene-1-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153146. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminocyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIVIEDNXASHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302731 | |

| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-71-8 | |

| Record name | 15595-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile: A Mechanistic and Practical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile, a pivotal intermediate in the development of various pharmaceuticals and fine chemicals. The primary focus of this document is the Thorpe-Ziegler reaction, a powerful intramolecular cyclization method for the formation of this enaminonitrile from adiponitrile. We will dissect the reaction mechanism, offering insights into the causal factors that govern experimental choices and outcomes. Furthermore, this guide presents detailed experimental protocols, a comparative analysis of reaction conditions, and a review of alternative synthetic strategies. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the drug development and chemical synthesis sectors, providing both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of this compound

This compound is a valuable molecular scaffold characterized by a six-membered ring bearing both an amine and a nitrile group attached to a double bond. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including fused heterocyclic systems and substituted cyclohexanes. Its importance is particularly pronounced in medicinal chemistry, where it serves as a key building block for the synthesis of various therapeutic agents. A thorough understanding of its synthesis is therefore crucial for optimizing production and enabling further discovery.

The Core Synthesis: Thorpe-Ziegler Reaction of Adiponitrile

The most established and widely utilized method for the industrial-scale synthesis of this compound is the Thorpe-Ziegler reaction. This reaction is an intramolecular cyclization of an α,ω-dinitrile, in this case, adiponitrile, catalyzed by a strong base.[1] The reaction is conceptually related to the Dieckmann condensation.[2]

Unraveling the Mechanism: A Step-by-Step Analysis

The Thorpe-Ziegler reaction proceeds through a well-defined, base-catalyzed anionic mechanism. Understanding each step is critical for troubleshooting and optimizing the synthesis.

-

Step 1: Deprotonation. The reaction is initiated by a strong, non-nucleophilic base that abstracts an acidic α-proton from one of the nitrile groups of adiponitrile. This generates a resonance-stabilized carbanion, often referred to as a nitrile enolate.[2] The choice of base is critical; it must be strong enough to deprotonate the α-carbon but should not act as a nucleophile itself, which would lead to unwanted side reactions.

-

Step 2: Intramolecular Nucleophilic Attack. The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule.[3] This step results in the formation of a cyclic imine anion. The propensity for this intramolecular reaction to occur over intermolecular polymerization is a key challenge, addressed by the high-dilution principle.

-

Step 3: Tautomerization. The cyclic imine anion is then protonated, typically by the conjugate acid of the base or during aqueous workup, to yield a cyclic imine. This imine rapidly tautomerizes to the more stable β-enaminonitrile, this compound.[1] The driving force for this tautomerization is the formation of a conjugated system, which is energetically favorable.

Below is a Graphviz diagram illustrating the Thorpe-Ziegler reaction mechanism.

Caption: The Thorpe-Ziegler mechanism for the synthesis of this compound.

Causality in Experimental Design: Field-Proven Insights

The successful execution of the Thorpe-Ziegler reaction hinges on the careful selection of several key experimental parameters.

-

Choice of Base: Strong, non-nucleophilic bases are paramount. Alkali metal alkoxides, such as potassium tert-butoxide (t-BuOK), are commonly used.[1] Stronger bases like lithium hexamethyldisilazide (LHMDS) or sodium hydride (NaH) can also be effective. The choice of base can significantly impact the reaction rate and yield. The base must be sufficiently strong to generate the carbanion, but not so reactive that it leads to decomposition of the starting material or product.

-

Solvent Selection: Aprotic polar solvents, such as tetrahydrofuran (THF) or 1,4-dioxane, are generally preferred.[4] These solvents are capable of solvating the ionic intermediates without interfering with the reaction. The solubility of the base in the chosen solvent is also a critical factor; poor solubility can hinder the reaction.

-

The High-Dilution Principle: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is often carried out under high-dilution conditions.[2] This principle dictates that by keeping the concentration of the starting dinitrile low, the probability of one end of a molecule reacting with the other end of the same molecule is increased relative to reacting with another molecule. In practice, this is often achieved by the slow addition of the dinitrile to a solution of the base.

Quantitative Data: A Comparative Analysis

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields for a similar condensation reaction under various conditions, providing a valuable reference for optimization.

| Entry | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | t-BuOK | THF | 2 | 84 | [4] |

| 2 | K₂CO₃ | THF | 2 | 0 | [4] |

| 3 | KOH | THF | 2 | Trace | [4] |

| 4 | DBU | THF | 2 | 42 | [4] |

| 5 | LiHMDS | THF | 2 | 17 | [4] |

| 6 | t-BuOK | Toluene | 2 | 56 | [4] |

| 7 | t-BuOK | 1,4-Dioxane | 2 | 80 | [4] |

| 8 | t-BuOK | Acetonitrile | 2 | 67 | [4] |

| 9 | t-BuOK | DMF | 2 | 53 | [4] |

Data adapted from a study on the condensation of acrylonitrile and aryl acetonitrile.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general methodology for the synthesis of this compound via the Thorpe-Ziegler reaction.

Materials:

-

Adiponitrile

-

Sodium ethoxide (or other suitable strong base)

-

Anhydrous ethanol (or other suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Adiponitrile is dissolved in anhydrous ethanol and added to the dropping funnel.

-

The adiponitrile solution is added dropwise to the stirred solution of sodium ethoxide over a period of several hours to maintain high-dilution conditions.

-

After the addition is complete, the reaction mixture is heated to reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with dilute hydrochloric acid.

-

The aqueous layer is extracted several times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Alternative Synthetic Pathways

While the Thorpe-Ziegler reaction is the most common route, other methods for the synthesis of this compound and its derivatives exist.

Synthesis from Cyclohexanone

An alternative approach involves the use of cyclohexanone as a starting material. This method typically involves a multi-component reaction. For instance, the reaction of cyclohexanone, malononitrile, and an amine in the presence of a catalyst can lead to the formation of substituted 2-aminocyclohex-1-ene-1-carbonitriles.[4] This one-pot synthesis offers the advantage of procedural simplicity.

Below is a Graphviz diagram illustrating a one-pot synthesis from cyclohexanone.

Caption: A generalized one-pot synthesis of substituted 2-aminocyclohex-1-ene-1-carbonitriles.

Strecker Synthesis and Subsequent Elimination

The Strecker synthesis provides a route to α-aminonitriles from aldehydes or ketones.[5] In principle, a substituted cyclohexanone could undergo a Strecker reaction to form a 1-amino-1-cyanocyclohexane derivative. Subsequent elimination of a suitable leaving group could then introduce the double bond to yield the desired enaminonitrile. This pathway offers a versatile approach to a range of substituted derivatives.

Spectroscopic Characterization

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the protons of the cyclohexene ring, and the protons of the amino group. The amino protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the four sp³ hybridized carbons of the cyclohexene ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹), and the C=C stretching of the alkene (around 1600-1680 cm⁻¹).[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For primary amines, a characteristic α-cleavage is often observed.[6]

Conclusion

The synthesis of this compound, a key intermediate in organic and medicinal chemistry, is most effectively achieved through the Thorpe-Ziegler reaction of adiponitrile. A deep understanding of the reaction mechanism and the critical experimental parameters, such as the choice of a strong, non-nucleophilic base, an appropriate aprotic solvent, and the application of the high-dilution principle, is essential for optimizing reaction yields and purity. Alternative synthetic routes, such as those starting from cyclohexanone, offer procedural advantages and access to a broader range of derivatives. The spectroscopic techniques of NMR, IR, and mass spectrometry are indispensable for the structural elucidation and characterization of the final product. This guide provides a solid foundation of both theoretical knowledge and practical protocols to aid researchers in the successful synthesis and application of this important molecule.

References

- RSC Publishing. (2022, October 18). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Publishing.

- BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. BenchChem.

- Wikipedia. (n.d.). Thorpe reaction. Wikipedia.

- NIST. (n.d.). 2-Cyclohexene-1-carbonitrile. NIST WebBook.

- Google Patents. (n.d.). Method for synthesizing substituted aminocyclohexanone compounds.

- NIST. (n.d.). 2-Cyclohexen-1-one. NIST WebBook.

- Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.

- NIH. (n.d.). 2-aminocyclohexene-1-carbonitrile. PubChem.

- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

- MedSchoolCoach. (n.d.).

- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- ResearchGate. (2025, October 16).

- ResearchGate. (n.d.). Synthesis of 1H‐isochromene from cyclohexanone, malononitrile and benzaldehyde.

- ResearchGate. (2025, June 16).

- ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF.

- ResearchGate. (2025, August 6). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.

- Molbase. (n.d.). 2-aminocyclohexene-1-carbonitrile|15595-71-8.

- Sci-Hub. (n.d.). aminonitriles using potassium hexacyanoferrate(II) as an eco-friendly cyanide source.

- NIH. (n.d.). Cyclohex-2-ene-1-carbonitrile | C7H9N | CID 139375.

- JOCPR. (n.d.).

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

- Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.

- Google Patents. (n.d.). 2-(1-cyclohexenyl)

- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.

- Thermo Fisher Scientific. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- ChemicalBook. (n.d.). 1-Cyclohexene-1-acetonitrile synthesis.

- Scribd. (n.d.).

- NIH. (n.d.). rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile | C7H11NO | CID 2724649.

- ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).

- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

- Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups.

Sources

An In-Depth Technical Guide to the Thorpe-Ziegler Reaction for the Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile

This guide provides a comprehensive technical overview of the Thorpe-Ziegler reaction, with a specific focus on its application in the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile, a valuable intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction's mechanism, a field-tested experimental protocol, and critical insights into optimizing this synthetic transformation.

Introduction: The Strategic Importance of the Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a powerful C-C bond-forming reaction that involves the base-catalyzed intramolecular cyclization of a dinitrile.[1][2] This transformation is a cornerstone of synthetic organic chemistry, providing an efficient route to cyclic ketones after hydrolysis of the initial enaminonitrile product.[3] The reaction, an intramolecular variant of the Thorpe reaction, was pioneered by Jocelyn Field Thorpe and later extensively developed by Karl Ziegler.[4][5] Its significance lies in its ability to construct five- to eight-membered rings and macrocycles, which are prevalent structural motifs in a wide range of biologically active molecules and functional materials.[4]

The synthesis of this compound from adiponitrile serves as a classic and industrially relevant example of the Thorpe-Ziegler reaction.[6] Adiponitrile, a key precursor in the production of Nylon 6,6, can be effectively transformed into this versatile cyclic enaminonitrile.[7] this compound is a highly sought-after building block due to the presence of multiple reactive centers, making it an ideal starting material for the synthesis of diverse heterocyclic compounds and complex molecular architectures.

Unraveling the Mechanism: A Stepwise Exploration

The Thorpe-Ziegler reaction proceeds through a well-defined, base-catalyzed mechanism. Understanding each step is crucial for rational optimization and troubleshooting of the synthesis. The overall transformation is initiated by the deprotonation of an α-carbon to a nitrile group, followed by an intramolecular nucleophilic attack and subsequent tautomerization.

The key mechanistic steps are as follows:

-

Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups of the adiponitrile molecule. This generates a resonance-stabilized carbanion, often referred to as a nitrile enolate.[8] The choice of base is critical and directly influences the efficiency of this initial step.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule.[8] This intramolecular cyclization step leads to the formation of a five-membered cyclic imine anion.

-

Protonation: The cyclic imine anion is then protonated, typically by the conjugate acid of the base or a protic solvent, to yield a cyclic iminonitrile intermediate.

-

Tautomerization: The cyclic iminonitrile rapidly tautomerizes to the more thermodynamically stable β-enaminonitrile, this compound.[8] This imine-enamine tautomerism is a form of prototropy and is driven by the formation of a conjugated system.[9][10]

The following diagram illustrates the mechanistic pathway of the Thorpe-Ziegler reaction for the synthesis of this compound.

Caption: Mechanism of the Thorpe-Ziegler reaction.

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Thorpe-Ziegler reaction. The protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure reproducibility and high yield.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Adiponitrile | ≥99% | Sigma-Aldrich |

| Sodium ethoxide | ≥95% | Acros Organics |

| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethanol | 200 proof, absolute | Decon Labs |

| Hydrochloric acid | 37% | VWR |

| Diethyl ether | Anhydrous, ≥99% | EMD Millipore |

| Sodium sulfate | Anhydrous, granular | BeanTown Chemical |

| Round-bottom flask | 500 mL, three-neck | Chemglass |

| Reflux condenser | Kontes | |

| Addition funnel | 125 mL | Kimble |

| Magnetic stirrer with hotplate | IKA | |

| Inert gas supply (Nitrogen/Argon) | High purity | Airgas |

| Rotary evaporator | Büchi | |

| Filtration apparatus | Buchner funnel, filter flask |

Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium ethoxide is a strong base and is corrosive; handle with care.

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel. Flame-dry the glassware under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging: To the cooled flask, add anhydrous toluene (250 mL) and sodium ethoxide (1.2 equivalents). Begin stirring to form a suspension.

-

Adiponitrile Addition: Dissolve adiponitrile (1 equivalent) in a minimal amount of anhydrous toluene and add it to the addition funnel. Add the adiponitrile solution dropwise to the stirred suspension of sodium ethoxide in toluene over a period of 30-45 minutes. An exothermic reaction may be observed.

-

Reaction and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add cold water to quench the reaction. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Expected Yield and Characterization

A typical yield for this reaction, when performed under optimized conditions, is in the range of 75-85%. The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Critical Experimental Considerations and Troubleshooting

The success of the Thorpe-Ziegler reaction is highly dependent on several key parameters. A thorough understanding of these factors allows for rational optimization and effective troubleshooting.

Choice of Base

The selection of a strong, non-nucleophilic base is paramount.[8] While sodium ethoxide is a classic and effective choice, other bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (t-BuOK) can also be employed.[8] The choice of base can influence the reaction rate and the formation of side products. For instance, sterically hindered bases like LDA may be beneficial in minimizing intermolecular side reactions.

Solvent Effects

The reaction is typically carried out in aprotic solvents to prevent the quenching of the carbanion intermediate. Toluene and xylene are common choices due to their high boiling points, which allow for the necessary reaction temperatures. The use of anhydrous solvents is crucial, as the presence of water will protonate the carbanion and halt the reaction.

Reaction Temperature and Time

The Thorpe-Ziegler cyclization of adiponitrile generally requires elevated temperatures to proceed at a reasonable rate. Refluxing in toluene provides the necessary thermal energy to overcome the activation barrier of the cyclization step. The optimal reaction time should be determined by monitoring the reaction's progress to avoid the formation of degradation products from prolonged heating.

Troubleshooting Common Issues

-

Low Yield: This can be attributed to several factors, including the presence of moisture in the reagents or solvent, an insufficiently strong base, or incomplete reaction. Ensure all reagents and glassware are scrupulously dry. Consider using a stronger base or increasing the reaction time.

-

Formation of Polymeric Byproducts: Intermolecular condensation can compete with the desired intramolecular cyclization, leading to the formation of polymers. This is often an issue at high concentrations. Performing the reaction under high-dilution conditions can favor the intramolecular pathway.

-

Difficulty in Product Isolation: The enaminonitrile product can sometimes be challenging to purify. Careful selection of the recrystallization solvent or the use of column chromatography may be necessary to obtain a highly pure product.

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The Thorpe-Ziegler reaction remains a highly relevant and efficient method for the synthesis of cyclic compounds, particularly for the production of this compound from adiponitrile. A thorough understanding of the reaction mechanism, coupled with careful control of experimental parameters such as the choice of base, solvent, and temperature, is essential for achieving high yields of the desired product. The protocol and insights provided in this guide are intended to empower researchers and drug development professionals to successfully implement and optimize this valuable synthetic transformation in their own laboratories.

References

- Chem-Station Int. Ed. Thorpe-Ziegler Reaction. 2014.

- Merck Index. Thorpe Reaction.

- ResearchGate. Thorpe–Ziegler reaction | Request PDF.

- Wikipedia. Thorpe reaction.

- SynArchive. Thorpe-Ziegler Reaction.

- Google Patents. US6790976B2 - Process for producing aliphatic tricarbonitriles.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis.

- Buchler GmbH. Thorpe-Ziegler reaction.

- The Pharma Media. The Role of 2-Amino-1-cyclopentene-1-carbonitrile in Pharmaceutical Synthesis.

- MDPI. Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. 2023.

- Google Patents. US6790976B2 - Process for producing aliphatic tricarbonitriles.

- PubMed. Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles. 2016.

- Semantic Scholar. Thorpe-Ziegler reaction.

- MDPI. Computational Revision of the Mechanism of the Thorpe Reaction. 2021.

- chemeurope.com. Thorpe reaction.

- L.S.College, Muzaffarpur. Thorpe reaction. 2020.

- PubMed Central. 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. 2023.

- ACS Publications. One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. 2017.

- PubChem. 2-Aminocyclohexane-1-carbonitrile.

- YouTube. Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. 2020.

- ResearchGate. Four common types of tautomerization: keto–enol, amide–imidic acid,...

- Royal Society of Chemistry. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. 2018.

- Organic Syntheses. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. 2013.

- E3S Web of Conferences. Production technology of adiponitrile. 2021.

- Royal Society of Chemistry. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode. 2022.

- ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. 2013.

- Figshare. Catalyst and Process for the Synthesis of Adiponitrile via Catalytic Amination of 6‑Hydroxyhexanenitrile from ε‑Caprolactone. 2023.

- PubMed. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. 2012.

- ResearchGate. Catalyst and Process for the Synthesis of Adiponitrile via Catalytic Amination of 6-Hydroxyhexanenitrile from ε-Caprolactone | Request PDF.

- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. 2022.

- Google Patents. US3933916A - Purification of cyclohexanone.

- Chemistry LibreTexts. 18.6: Keto-Enol Tautomerism. 2020.

Sources

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Thorpe Reaction [drugfuture.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Chemical properties of 2-Aminocyclohex-1-ene-1-carbonitrile

An In-depth Technical Guide to the Chemical Properties of 2-Aminocyclohex-1-ene-1-carbonitrile

Abstract

This compound (ACN) is a bifunctional cyclic enaminonitrile that has garnered significant attention as a versatile and powerful building block in modern organic synthesis. Its unique electronic and structural features—an electron-rich enamine system conjugated with an electron-withdrawing nitrile group—impart a rich and tunable reactivity profile. This guide provides an in-depth exploration of the core chemical properties of ACN, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, mechanistic underpinnings, spectroscopic signature, and diverse reactivity, with a focus on its application as a scaffold for constructing complex heterocyclic systems of medicinal importance. All discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: A Privileged Synthetic Intermediate

In the landscape of synthetic chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile platforms for the generation of diverse and biologically relevant molecules. This compound is a prime example of such an intermediate.[1] Its rigid cyclohexene framework, combined with the nucleophilic amino group and the electrophilic, synthetically malleable nitrile function, makes it an ideal starting point for the synthesis of a wide array of fused heterocyclic compounds.[2] The nitrile group, in particular, is a crucial pharmacophore found in over 30 approved pharmaceuticals, valued for its metabolic stability and ability to engage in key hydrogen bonding and dipole interactions within biological targets.[3] Understanding the fundamental chemical properties of ACN is therefore essential for leveraging its full synthetic potential in drug discovery and materials science.

Synthesis: The Thorpe-Ziegler Approach

The most direct and industrially viable route to this compound is the intramolecular Thorpe-Ziegler reaction, a base-catalyzed cyclization of adiponitrile (hexanedinitrile).[4] This reaction is a cornerstone of dinitrile chemistry and provides an efficient entry into cyclic α-cyano enamines.

Mechanistic Rationale

The choice of a strong, non-nucleophilic base is critical for the success of the Thorpe-Ziegler reaction. The mechanism proceeds through several distinct steps, which dictates the required experimental conditions.

-

Deprotonation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts an α-proton from one of the nitrile groups of adiponitrile. This step is favorable due to the electron-withdrawing nature of the cyano group, which acidifies the adjacent C-H bonds.

-

Intramolecular Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group in an intramolecular fashion. This forms a six-membered cyclic imine intermediate.

-

Tautomerization: The cyclic imine rapidly tautomerizes to the more stable enamine form, this compound. This tautomerization is the thermodynamic driving force for the reaction, as it results in a conjugated π-system.

Visualization of the Reaction Mechanism

The logical flow of the Thorpe-Ziegler cyclization is illustrated below.

Caption: Mechanism of the Thorpe-Ziegler reaction for ACN synthesis.

Experimental Protocol: Synthesis of ACN

This protocol is a representative procedure. Researchers must adapt it based on available reagents and safety infrastructure.

-

System Preparation: A three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is flame-dried under a stream of inert gas (N₂ or Ar).

-

Reagent Charging: Sodium metal (1.0 eq) is cut into small pieces and added to absolute ethanol (sufficient volume) in the flask. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

-

Addition of Dinitrile: Adiponitrile (1.0 eq) is dissolved in a minimal amount of dry toluene and added dropwise to the sodium ethoxide solution via the dropping funnel over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux (approx. 80-90 °C) with vigorous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous solution of acetic acid until the mixture is neutral (pH ≈ 7).

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Physicochemical and Spectroscopic Profile

The structural identity and purity of ACN are confirmed through a combination of physical and spectroscopic methods.

Core Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 586965-84-6 | [5] |

| Molecular Formula | C₇H₁₀N₂ | PubChem |

| Molecular Weight | 122.17 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | - |

| InChI Key | RVGOKHBYNZPVGI-UHFFFAOYSA-N |

Spectroscopic Signature

The spectroscopic data provides a definitive fingerprint for the molecule, confirming the presence of its key functional groups.

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment and Rationale |

| IR Spectroscopy | ~3450, 3350 cm⁻¹ (two sharp bands)~2930-2850 cm⁻¹~2190 cm⁻¹ (strong, sharp)~1640 cm⁻¹ (strong) | N-H stretch (primary amine): Asymmetric and symmetric stretches confirm the -NH₂ group.[6]C(sp³)-H stretch: Aliphatic C-H bonds of the cyclohexene ring.C≡N stretch: Strong absorption characteristic of a conjugated nitrile.[7]C=C stretch: Alkene double bond of the enamine system. |

| ¹H NMR | ~5.5-6.5 ppm (broad singlet, 2H)~4.5-5.0 ppm (singlet or multiplet, 1H)~2.0-2.5 ppm (multiplet, 4H)~1.5-1.9 ppm (multiplet, 4H) | -NH₂: Amine protons, often broad and exchangeable with D₂O.[6]Vinyl H: Proton on the C=C double bond (if present, though the title compound has no vinyl H). Note: This would be relevant for isomers. For the title compound, this region is clear.Allylic -CH₂-: Protons adjacent to the double bond.Aliphatic -CH₂-: Remaining protons on the saturated part of the ring. |

| ¹³C NMR | ~160 ppm~118 ppm~95 ppm~20-40 ppm (multiple signals) | C-2 (C-NH₂): Carbon of the enamine double bond bearing the amino group, significantly downfield.C≡N: Nitrile carbon.C-1 (C-CN): Carbon of the enamine double bond bearing the nitrile group.Cyclohexene carbons: Saturated carbons of the ring. |

| Mass Spectrometry | m/z = 122 (M⁺)Various fragments | Molecular Ion: Corresponds to the molecular weight. The odd molecular weight is consistent with the Nitrogen Rule for a molecule containing two nitrogen atoms.[8]Fragmentation: Common losses include HCN, NH₃, and alkyl fragments from the ring. |

Chemical Reactivity: A Hub for Molecular Diversity

The reactivity of ACN is dominated by the interplay between its enamine and nitrile functionalities. This dual character allows it to react with a wide range of electrophilic and nucleophilic partners.

The Nucleophilic Character of the Enamine System

The enamine moiety is a powerful nucleophile. Due to resonance, the nitrogen lone pair increases the electron density of the double bond, particularly at the β-carbon (C-3). This makes the molecule susceptible to attack by a wide range of electrophiles.[9] This reactivity is the cornerstone of its use in building more complex molecular architectures, especially fused heterocyclic rings which are prevalent in pharmaceuticals.

Synthetic Transformations and Pathways

The synthetic utility of ACN is best visualized as a series of divergent pathways originating from its core functional groups.

Caption: Key reactivity pathways of this compound.

-

Cyclocondensation Reactions: The reaction of ACN with bifunctional electrophiles, such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or isothiocyanates, leads directly to the formation of fused heterocyclic systems like tetrahydroquinazolines, pyridines, and thieno[2,3-d]pyrimidines.[2] This is arguably its most significant application in medicinal chemistry.

-

Nitrile Group Manipulations: The cyano group is a versatile functional handle. It can be:

-

Reduced to a primary aminomethyl group using reagents like lithium aluminum hydride (LiAlH₄), yielding a vicinal diamine derivative.[10]

-

Hydrolyzed under acidic or basic conditions to a carboxylic acid, providing access to novel cyclic β-amino acids.

-

Act as a precursor to tetrazoles via reaction with azides, a common bioisosteric replacement for carboxylic acids in drug design.

-

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification

Based on GHS classifications, ACN presents several hazards.[5]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Exclamation Mark |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Exclamation Mark |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | Corrosion |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Exclamation Mark |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves to prevent skin contact.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is a synthetically valuable molecule whose chemical properties are defined by the synergistic reactivity of its enamine and nitrile groups. A thorough understanding of its synthesis via the Thorpe-Ziegler reaction, its distinct spectroscopic characteristics, and its predictable reactivity towards electrophiles provides a solid foundation for its use in complex target-oriented synthesis. Its proven utility in constructing diverse heterocyclic scaffolds cements its role as a key intermediate for professionals in drug discovery and chemical research.

References

- 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem. (n.d.). PubChem.

- Cyclohex-2-ene-1-carbonitrile | C7H9N | CID 139375 - PubChem. (n.d.). PubChem.

- 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem. (n.d.). PubChem.

- 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem. (n.d.). PubChem.

- 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central (PMC).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central (PMC).

- Reactivity of electrophilic cyclopropanes. (n.d.). PubMed Central (PMC).

- 24.11: Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts.

- Infrared Spectroscopy. (n.d.). Illinois State University.

- 1H proton nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry.

- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Infrared (IR) Spectroscopy. (n.d.). University of Technology, Iraq.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Aminocyclohex-1-ene-1-carbonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Aminocyclohex-1-ene-1-carbonitrile (CAS No. 15595-71-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. While complete, authenticated spectral datasets for this specific compound are not widely available in the public domain, this guide offers a robust, predictive framework based on established spectroscopic principles and data from analogous structures. This approach is intended to empower researchers to confidently identify and characterize this compound in a laboratory setting.

Molecular Structure and Overview

This compound, with the molecular formula C₇H₁₀N₂, possesses a unique structure featuring a cyclohexene ring functionalized with both an amine and a nitrile group attached to the double bond. This arrangement forms a β-enaminonitrile system, which dictates its chemical and spectroscopic properties. The delocalization of the nitrogen lone pair into the double bond and nitrile group significantly influences the electronic environment of the molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show signals corresponding to the amine protons and the protons of the cyclohexene ring. The enamine system will cause a significant downfield shift for the protons on the adjacent carbons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | NH₂ |

| ~ 2.2 - 2.4 | Triplet | 2H | Allylic CH₂ (C3-H) |

| ~ 2.1 - 2.3 | Multiplet | 2H | Allylic CH₂ (C6-H) |

| ~ 1.6 - 1.8 | Multiplet | 4H | Aliphatic CH₂ (C4-H, C5-H) |

Causality Behind Predictions:

-

NH₂ Protons: These protons are on a nitrogen atom and can undergo chemical exchange, which typically results in a broad singlet. Their chemical shift can vary depending on the solvent and concentration.

-

Allylic Protons (C3-H & C6-H): The protons on the carbons adjacent to the double bond are deshielded and appear further downfield than typical aliphatic protons. The C3 protons are expected to be a triplet due to coupling with the C4 protons. The C6 protons will likely be a more complex multiplet.

-

Aliphatic Protons (C4-H & C5-H): These protons are in the saturated part of the ring and are expected to appear in the typical aliphatic region. They will show complex splitting patterns due to coupling with neighboring protons.

Experimental Protocol for ¹H NMR

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C2 (C-NH₂) |

| ~ 118 - 122 | C7 (C≡N) |

| ~ 90 - 100 | C1 (C-CN) |

| ~ 25 - 35 | C3, C6 (Allylic CH₂) |

| ~ 20 - 25 | C4, C5 (Aliphatic CH₂) |

Causality Behind Predictions:

-

C2 Carbon: This carbon is part of the enamine system and is bonded to the electron-donating amino group, causing it to be significantly deshielded and appear far downfield.

-

C7 (Nitrile Carbon): The carbon of the nitrile group typically appears in this region of the spectrum.

-

C1 Carbon: This carbon is also part of the double bond and is attached to the electron-withdrawing nitrile group, but the effect of the enamine system dominates, shifting it upfield relative to C2.

-

Allylic and Aliphatic Carbons: These carbons appear in their expected regions for a cyclohexene ring.

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of ¹³C. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3250 | N-H stretch | Primary Amine (NH₂) |

| 2210 - 2200 | C≡N stretch | α,β-Unsaturated Nitrile |

| 1650 - 1580 | C=C stretch | Alkene (Enamine) |

| 1640 - 1550 | N-H bend | Primary Amine (NH₂) |

| ~ 1300 | C-N stretch | Aromatic/Vinylic Amine |

Causality Behind Predictions:

-

N-H Stretch: The primary amine will show two bands in this region for symmetric and asymmetric stretching.

-

C≡N Stretch: The nitrile group has a very characteristic sharp absorption. Conjugation with the double bond lowers the frequency compared to a saturated nitrile.

-

C=C Stretch: The double bond of the enamine system will have a strong absorption in this region.

-

N-H Bend: The scissoring vibration of the NH₂ group is also a characteristic feature.

Experimental Protocol for IR Spectroscopy

A common and straightforward method is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disk.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion (M⁺):

-

Molecular Formula: C₇H₁₀N₂

-

Nominal Molecular Weight: 122 g/mol

-

Exact Mass: 122.0844

The mass spectrum is expected to show a prominent molecular ion peak at m/z = 122.

Predicted Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several pathways, including:

-

Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z = 95.

-

Retro-Diels-Alder Reaction: Cleavage of the cyclohexene ring could lead to various smaller fragments.

-

Loss of an amino group radical (•NH₂, m/z 16): This would result in a fragment at m/z = 106.

Figure 3: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

A typical method involves introducing the sample into an electron ionization (EI) source. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio.

Conclusion

The spectroscopic analysis of this compound is defined by its β-enaminonitrile structure. The predicted ¹H and ¹³C NMR spectra are characterized by the deshielding effects of the enamine system. The IR spectrum is expected to show characteristic absorptions for the amine, nitrile, and alkene functional groups. The mass spectrum should display a clear molecular ion peak and predictable fragmentation patterns. This guide provides a solid foundation for researchers to interpret experimental data for this compound and similar structures, facilitating its unambiguous identification and characterization in research and development settings.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

- Human Metabolome D

- Reich, H. J.

Physical properties of 2-Aminocyclohex-1-ene-1-carbonitrile

An In-Depth Technical Guide to the Physical Properties of 2-Aminocyclohex-1-ene-1-carbonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physical and structural properties of this compound (CAS No: 15595-71-8). As a pivotal intermediate in synthetic organic chemistry, this α,β-unsaturated aminonitrile serves as a versatile scaffold for the construction of complex heterocyclic systems with significant applications in medicinal chemistry and materials science.[1] This document consolidates available experimental and computational data on its physicochemical characteristics, solubility, and spectroscopic profile. Furthermore, it outlines validated experimental protocols for property determination, offering researchers and drug development professionals a reliable reference for handling, characterization, and strategic utilization of this compound.

Introduction: The Strategic Importance of an α,β-Unsaturated Aminonitrile

This compound is a multifunctional building block whose utility is derived from the strategic placement of its amine, alkene, and nitrile functional groups. This arrangement, a Z-configured β-enaminonitrile, possesses high reactivity, making it a key precursor for a variety of heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles.[2] Its role as a core component in drug development and the synthesis of novel Active Pharmaceutical Ingredients (APIs) is well-established.[1] Understanding its fundamental physical properties is therefore not merely an academic exercise; it is a prerequisite for process optimization, quality control, and the rational design of new synthetic pathways. This guide explains the causality behind its properties and provides the technical framework for its effective application in a research and development setting.

Compound Identification and Core Physicochemical Data

Accurate identification is the foundation of all subsequent experimental work. The primary identifiers and key physical constants for this compound are summarized below. It is critical to distinguish this compound from its close structural analogs, such as 2-aminocyclohexane-1-carbonitrile (lacking the C=C double bond) and 2-amino-1-cyclopentene-1-carbonitrile (a five-membered ring).

| Property | Value | Source |

| IUPAC Name | This compound | Chemrio |

| Synonyms | 1-Amino-2-cyanocyclohexene, 2-Amino-1-cyano-1-cyclohexene | Chemrio |

| CAS Number | 15595-71-8 | [3] |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Typical) | General Observation |

| Melting Point | Data not consistently available | [3] |

| Boiling Point | Data not consistently available | [3] |

| Density | Data not consistently available | [3] |

Note: While specific experimental values for melting point, boiling point, and density are not widely published, the compound is known to be a solid at room temperature.

Molecular Structure and Conformation

The structural integrity and reactivity of this compound are dictated by its electronic configuration and three-dimensional shape.

Caption: 2D structure of this compound.

X-ray crystallography studies on related substituted 1-aminocyclohexene derivatives have shown that the cyclohexene ring typically adopts a "sofa" or "half-chair" conformation.[4][5] In this arrangement, four carbon atoms of the ring are coplanar, while the other two are displaced. This conformational preference minimizes steric strain and influences the accessibility of the functional groups for chemical reactions.

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral features, providing a validated basis for characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The intensity of an IR absorption is directly related to the change in the bond dipole moment during vibration.[6]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Intensity | Rationale |

|---|---|---|---|---|

| 3450–3300 | N–H | Symmetric & Asymmetric Stretch | Medium-Strong | The primary amine (NH₂) typically shows two distinct peaks in this region. |

| 3100–3000 | C(sp²)–H | Stretch | Medium-Weak | Corresponds to the vinylic C-H bond on the double bond. |

| 2950–2850 | C(sp³)–H | Symmetric & Asymmetric Stretch | Medium-Strong | Arises from the C-H bonds of the methylene (CH₂) groups in the cyclohexene ring. |

| ~2210 | C≡N | Stretch | Strong, Sharp | The nitrile group is a strong absorber due to the large change in dipole moment during stretching. Its conjugation with the double bond shifts the frequency slightly lower than that of a saturated nitrile. |

| ~1650 | C=C | Stretch | Medium-Strong | Characteristic of the carbon-carbon double bond, strengthened by conjugation with both the amine and nitrile groups. |

| ~1600 | N–H | Scissoring (Bend) | Medium | Bending vibration of the primary amine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[7]

¹H NMR Spectroscopy (Expected Chemical Shifts):

-

δ 5.0-7.0 ppm (Broad singlet, 2H): Protons of the primary amine (–NH₂). The chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding and exchange.

-

δ ~4.5-5.5 ppm (Triplet or Multiplet, 1H): The vinylic proton (–C=CH–). The exact shift and multiplicity depend on coupling to adjacent methylene protons.

-

δ ~2.0-2.5 ppm (Multiplet, 4H): Allylic protons on the two methylene groups adjacent to the double bond (–CH₂–C=C and C=C–CH₂–). These protons are deshielded by the adjacent π-system.

-

δ ~1.5-1.9 ppm (Multiplet, 2H): Protons of the remaining methylene group, furthest from the electron-withdrawing groups.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

-

δ ~160 ppm: Quaternary carbon of the double bond attached to the amine group (H₂N–C =C). This carbon is significantly deshielded by the nitrogen atom.

-

δ ~120 ppm: The nitrile carbon (C ≡N).

-

δ ~100-115 ppm: The vinylic carbon (–C=C H–).

-

δ ~90 ppm: Quaternary carbon of the double bond attached to the nitrile group (C–C =C–CN).

-

δ ~20-35 ppm: Signals corresponding to the four sp³-hybridized methylene carbons (–CH₂–) of the cyclohexene ring.

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺•) Peak: The primary peak expected would correspond to the molecular weight of the compound, m/z = 122.

-

Key Fragmentation: Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and cleavage of the cyclohexene ring.

Experimental Workflows and Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and trustworthy data. The following workflows are recommended for the characterization of this compound.

Caption: Standardized workflow for the physical characterization of the title compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol ensures an accurate determination of the melting range, a key indicator of purity.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: Report the melting point as a range (T₁ – T₂). A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: Spectroscopic Sample Preparation

Proper sample preparation is critical for acquiring high-quality spectral data.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the tube and gently agitate to ensure the sample is fully dissolved.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.[7]

-

Applications in Drug Discovery and Development

The nitrile group is a prevalent pharmacophore found in over 30 FDA-approved drugs.[8] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for covalent inhibition.[8] this compound is a valuable starting material because it provides a rigid cyclohexene scaffold that can be elaborated into more complex molecular architectures. Its utility in multicomponent reactions allows for the rapid generation of diverse chemical libraries, which is a cornerstone of modern hit-finding in drug discovery.[9] The strategic inclusion of this building block can influence a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[10]

Conclusion

This compound is a compound of significant synthetic value. This guide has consolidated its key physical and spectroscopic properties, providing a robust framework for its use in a scientific setting. While some fundamental physicochemical data like melting and boiling points remain to be definitively published, its structural and spectroscopic characteristics are well-defined by established chemical principles. The provided protocols offer a standardized approach to its characterization, promoting data integrity and reproducibility. A thorough understanding of these properties is essential for any researcher aiming to leverage this versatile intermediate for innovation in pharmaceuticals, agrochemicals, and materials science.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis.

- Lorente, A., et al. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry.

- ChemSynthesis. (n.d.). 2-amino-1-cyclohexene-1-carbonitrile.

- Canadian Science Publishing. (n.d.). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study.

- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. National Center for Biotechnology Information.

- Wang, L., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances.

- PubChem. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile. National Center for Biotechnology Information.

- ChemSynthesis. (n.d.). 2-cyclohexene-1-carbonitrile.

- PubChem. (n.d.). Cyclohex-2-ene-1-carbonitrile. National Center for Biotechnology Information.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- de la Torre, G., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Reactivity profile of 2-Aminocyclohex-1-ene-1-carbonitrile

An In-Depth Technical Guide to the Reactivity Profile of 2-Aminocyclohex-1-ene-1-carbonitrile

Introduction: A Molecule of Tuned Reactivity

This compound is a fascinating and highly versatile scaffold in organic synthesis. Its reactivity is governed by the synergistic interplay of three key functional groups positioned on a cyclohexene core: a nucleophilic enamine, an electron-withdrawing nitrile group, and a reactive double bond. This unique arrangement, often in a high-energy Z-configuration, makes it a potent building block for constructing complex molecular architectures, particularly heterocyclic systems of significant medicinal and material science interest.[1] This guide offers a comprehensive exploration of its synthesis, electronic properties, and diverse reaction pathways, providing researchers with the foundational knowledge to exploit its synthetic potential.

Core Synthesis: The Thorpe-Ziegler Condensation

The primary and most efficient route to the this compound core is the intramolecular Thorpe-Ziegler reaction.[2][3] This base-catalyzed condensation of a dinitrile proceeds via the formation of a carbanion, which then attacks the second nitrile group intramolecularly to form a cyclic enamine intermediate.[4] A notable intermolecular variant involves the base-induced condensation of aryl acetonitriles with acrylonitrile, which proceeds through Michael additions followed by an intramolecular cyclization to yield highly functionalized derivatives.[1]

Mechanism of Synthesis: A Stepwise View

The reaction is initiated by a strong base deprotonating the α-carbon of the starting nitrile, creating a nucleophilic carbanion. This carbanion then undergoes a series of Michael additions and a final intramolecular nucleophilic attack on a nitrile carbon to form the six-membered ring.

Caption: Generalized workflow for the Thorpe-Ziegler synthesis.

Optimization of Synthesis

The yield of the condensation reaction is highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases in aprotic polar solvents are generally preferred to facilitate carbanion formation without competing side reactions.[1][2]

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | t-BuOK | THF | 2 | 84 |

| 2 | K₂CO₃ | THF | 2 | 0 |

| 3 | KOH | THF | 2 | Trace |

| 4 | NaH | DMF | 4 | 65 |

| Data synthesized from a representative optimization study for the synthesis of a 4-phenyl substituted derivative.[1] |

The Reactivity Profile: A Trifecta of Functionality

The molecule's reactivity is best understood by examining its three primary reactive domains: the nucleophilic β-carbon of the enamine, the electrophilic nitrile carbon, and the combined reactivity of the amino and nitrile groups for cyclization.

Nucleophilic Reactivity of the Enamine System

The defining characteristic of an enamine is the potent nucleophilicity of its β-carbon.[5][6] This is due to a key resonance contributor where the nitrogen's lone pair donates into the π-system, placing a negative charge on the α-carbon of the original carbonyl (the β-carbon of the enamine).[7] This makes enamines excellent carbon nucleophiles under neutral or mildly acidic conditions, avoiding the need for strong bases often required for enolate chemistry.[8]

Caption: Enamine resonance and its attack on an electrophile (E⁺).

-

Alkylation: this compound readily undergoes alkylation at the β-carbon (C3) upon treatment with electrophiles such as alkyl halides.[5] The reaction proceeds through nucleophilic attack to form a new C-C bond, generating an intermediate iminium salt, which is then neutralized or hydrolyzed in subsequent steps.[8]

-

Michael Addition: The soft nucleophilic character of the β-carbon makes this scaffold an excellent donor in Michael (conjugate) additions. It reacts efficiently with α,β-unsaturated ketones, esters, and nitriles to form 1,5-dicarbonyl compounds or their equivalents after hydrolysis, a process known as the Stork Enamine reaction.[5][7]

Versatility in Heterocyclic Synthesis

The juxtaposition of the primary amine and the nitrile group provides a powerful platform for constructing fused heterocyclic rings. This structural motif is a cornerstone in the synthesis of medicinally relevant cores like pyrimidines, pyridines, and pyrazoles.[1][9][10] The reaction typically involves condensation with a bifunctional reagent, where the enamine nitrogen acts as a nucleophile and the nitrile group participates in cyclization.

A prime example is the synthesis of fused 4-aminopyrimidines, which can be achieved by reacting this compound derivatives with various one-carbon electrophiles.[1]

Sources

- 1. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Enamines — Making Molecules [makingmolecules.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile: Starting Materials and Mechanistic Pathways

Executive Summary:

2-Aminocyclohex-1-ene-1-carbonitrile is a highly versatile cyclic enamine-nitrile that serves as a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems. Its unique bifunctional nature, possessing both a nucleophilic enamine and an electrophilic nitrile, allows for a diverse range of subsequent chemical transformations. This technical guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, with a core focus on the selection of starting materials and the underlying reaction mechanisms. We will explore the Thorpe-Ziegler cyclization of α,ω-dinitriles, the most direct and industrially relevant method, and contrast it with alternative strategies originating from cyclohexanone and malononitrile. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices in the synthesis of this important molecular scaffold.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core represents a privileged scaffold in organic synthesis. The conjugated β-enaminonitrile system is a stable tautomeric form of the corresponding cyanoimine, offering a unique combination of nucleophilicity at the C2 carbon and the amino group, alongside the electrophilic nature of the nitrile carbon.[1] This electronic profile makes it an ideal precursor for constructing more complex molecular architectures, including fused pyrimidines, pyridines, and other pharmacologically relevant heterocycles. Understanding the most efficient and reliable methods for its synthesis is therefore critical for process optimization and supply chain stability in research and development settings.

Primary Synthetic Pathway: The Thorpe-Ziegler Cyclization

The most robust and widely employed method for synthesizing this compound is the Thorpe-Ziegler reaction.[2][3] This reaction is an intramolecular, base-catalyzed self-condensation of an α,ω-dinitrile.[1][4][5] For the synthesis of a six-membered ring, the required starting material is a six-carbon linear dinitrile.

Starting Material: Adiponitrile (Hexanedinitrile)

The foundational starting material for this pathway is adiponitrile .

-

Structure: NC-(CH₂)₄-CN

-

Significance: Adiponitrile is a high-production-volume industrial chemical, primarily used as a precursor to hexamethylenediamine for the manufacturing of Nylon 6,6. Its widespread availability and relatively low cost make it an economically attractive starting point for large-scale synthesis.

-

Purity Considerations: For the Thorpe-Ziegler reaction, the purity of adiponitrile is crucial. The presence of monofunctional nitriles or other impurities can lead to undesired intermolecular side reactions, reducing the yield of the desired cyclic product.

Mechanism of the Thorpe-Ziegler Reaction

The reaction proceeds through a well-established ionic, stepwise mechanism initiated by a strong base.[1][6]

-

Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from one of the nitrile groups of adiponitrile, generating a resonance-stabilized carbanion (a nitrile enolate).[1]

-

Intramolecular Nucleophilic Attack: The generated carbanion executes an intramolecular nucleophilic attack on the electrophilic carbon of the second nitrile group within the same molecule. This key step forms the six-membered ring and results in a cyclic imine anion intermediate.[6]

-

Protonation & Tautomerization: Subsequent protonation of the imine anion, typically during aqueous workup, yields a cyclic imine. This intermediate rapidly tautomerizes to the thermodynamically more stable, conjugated β-enaminonitrile, this compound, which is the final isolated product.[1]

Caption: Workflow of the Thorpe-Ziegler cyclization of adiponitrile.

Experimental Choices: Reagents and Conditions